2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that features a pyrrolo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multiple steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran.
Attachment of the Dioxaborolan Group: This is usually done via a borylation reaction using a suitable boron reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[1,2-b]pyrazole core.
Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the core.
Substitution: Various substitution reactions can be performed, especially on the dioxaborolan and tetrahydro-2H-pyran-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This makes them valuable in the development of new therapeutic agents.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its ability to interact with biological targets makes it a promising lead compound for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H29BN2O4 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(oxan-2-yloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C18H29BN2O4/c1-17(2)18(3,4)25-19(24-17)16-13(20-21-10-7-8-14(16)21)12-23-15-9-5-6-11-22-15/h15H,5-12H2,1-4H3 |
InChI Key |
SOWSKTFWCFJCFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2COC4CCCCO4 |
Origin of Product |
United States |
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